molecular formula C38H42N8O6S2 B1219859 Bisbentiamine CAS No. 2667-89-2

Bisbentiamine

Cat. No. B1219859
CAS RN: 2667-89-2
M. Wt: 770.9 g/mol
InChI Key: IWXAZSAGYJHXPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bisbentiamine and related compounds involves complex chemical reactions, often resulting in the formation of compounds with specific structural and functional characteristics. For instance, the synthesis of N-heterocyclic carbene (NHC) compounds demonstrates intricate chemical pathways leading to the formation of tetranuclear clusters and metal complexes with luminescent properties (Y. Z. and Wanzhi Chen, 2007). Such processes highlight the synthetic routes that could be relevant for producing this compound derivatives with targeted features.

Molecular Structure Analysis

The molecular structure of compounds related to this compound reveals detailed coordination geometries and bonding arrangements. For example, the study of square-planar tetranuclear silver and gold clusters supported by a pyrazole-linked bis(NHC) ligand indicates the presence of nearly square planar tetrametallic cores, with each metal atom coordinated by a carbenic carbon and a pyrazolate nitrogen atom, exhibiting intense luminescence in the solid state (Y. Z. and Wanzhi Chen, 2007).

Chemical Reactions and Properties

The chemical reactions and properties of this compound-related compounds are diverse, with some exhibiting unique luminescent and electrochemical characteristics. For instance, bis(NHC) complexes of palladium have been synthesized, showing high yields and potential for varied chemical applications due to their sterically demanding nature and the intermediates involved in their preparation (W. Herrmann, J. Schwarz, M. Gardiner, 1999). These insights into the chemical behavior of similar complexes offer a basis for understanding the reactions and properties of this compound.

Physical Properties Analysis

The physical properties of this compound-related compounds, such as polyimides derived from symmetrical diamines containing bis-benzimidazole rings, are noteworthy for their high thermal stability and excellent mechanical properties. These characteristics are attributed to the rigid-rod structure of the polyimides and the hydrogen bonding of their inter-macromolecular chains, suggesting potential areas of exploration for this compound's physical properties (Junpeng Liu et al., 2012).

Chemical Properties Analysis

The chemical properties of compounds related to this compound, such as their luminescent and electrochemical behaviors, provide insight into the potential functionalities of this compound. The study of dinuclear gold(I) and gold(III) complexes of bridging functionalized bis(NHC) ligands demonstrates significant electrochemical and luminescence properties, suggesting areas for further investigation into this compound's chemical properties (François Jean-Baptiste dit Dominique et al., 2009).

Scientific Research Applications

Quality Control in Pharmaceutical Products

Bisbentiamine, specifically its derivative quetiapine (bis[2-(2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl]ethoxy)ethanol]fumarate), is used in the quality control of pharmaceutical products. Analytical methods like spectrophotometric and capillary zone electrophoretic methods have been developed for its quality control in commercial formulations. These methods ensure the purity and correct dosage of quetiapine in antipsychotic medications (Pucci et al., 2003).

Effects on Blood and Bone Marrow Stem Cells

Studies on bisbenzylisoquinoline alkaloids, including berbamine, have shown significant effects on blood and bone marrow stem cells. For example, in mice, berbamine enhances neutrophil and lymphocyte counts in circulation but decreases bone marrow stem cells, indicating its potential in therapy for leukopaenic complications in cancer (Li et al., 1994).

Potential in Treating Multiple Sclerosis

Research on bisbenzylisoquinoline alkaloids like tetrandrine and berbamine has explored their potential in treating experimental allergic encephalitis (EAE), a model for multiple sclerosis. These compounds showed a reduction in the incidence of relapsing EAE in Lewis rats, suggesting a possible role in the therapy of progressive multiple sclerosis (Wong et al., 1992).

In Photoinitiators for Polymerizations

This compound derivatives have been used in designing novel photoinitiators for radical and cationic photopolymerizations. These photoinitiators exhibit high efficiency under UV and visible LED lights, enhancing the polymerization process in various industrial applications (Zhang et al., 2014).

Corrosion Inhibition in Mild Steel

Novel Bis Schiff’s Bases, derivatives of this compound, have been investigated for their corrosion inhibiting properties on mild steel. These compounds show potential in various industrial applications, such as steel pickling and oil well acidization (Singh & Quraishi, 2016).

Antitumor Effects

Bisbenzylisoquinoline alkaloids, a category including compounds related to this compound, have been studied for their antitumor effects. Though a definitive structure-activity relationship is yet to be established, certain structural requirements for antitumor activities have been noticed (Kuroda et al., 1976).

Safety and Hazards

Bisbentiamine should be handled with care to avoid dust formation . It’s advised to avoid breathing mist, gas, or vapours and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

Bisbentiamine, a synthetic S-acyl thiamine derivative, primarily targets thiamine-dependent enzymes present in all cells of the body . Thiamine plays a crucial role in carbohydrate metabolism, acting as a coenzyme for several enzymes involved in the Krebs cycle .

Mode of Action

This compound enhances tissue levels of thiamine diphosphate, thereby enhancing transketolase activity . It is more easily absorbed by the body and oral administration results in higher thiamine and ThDP blood levels in animals than an equivalent dose of thiamine .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in glucose and energy metabolism due to the coenzyme role of thiamine diphosphate . It has been shown to block three major pathways of hyperglycemic damage: the hexosamine pathway, the AGE formation pathway, and the diacylglycerol-protein kinase C pathway .

Pharmacokinetics

This compound, practically insoluble in water, organic solvents, or oil, is solubilized in 200 mM hydroxypropyl-β-cyclodextrin . After oral administration, thiamine levels rapidly increase in blood and liver to reach a maximum after one or two hours . No significant increase is observed in the brain . This suggests that this compound only penetrates the cells after dephosphorylation by intestinal alkaline phosphatases .

Result of Action

The primary result of this compound’s action is the prevention of the progression of diabetic complications, probably by increasing tissue levels of thiamine diphosphate and enhancing transketolase activity . It has no significant effect in the brain . This would explain why beneficial effects of this compound have only been observed in peripheral tissues .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of intestinal alkaline phosphatases, which are necessary for the compound to penetrate cells . The compound’s action, efficacy, and stability may also be affected by other yet unidentified factors in the environment.

properties

IUPAC Name

[(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-benzoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N8O6S2/c1-25(45(23-47)21-31-19-41-27(3)43-35(31)39)33(15-17-51-37(49)29-11-7-5-8-12-29)53-54-34(16-18-52-38(50)30-13-9-6-10-14-30)26(2)46(24-48)22-32-20-42-28(4)44-36(32)40/h5-14,19-20,23-24H,15-18,21-22H2,1-4H3,(H2,39,41,43)(H2,40,42,44)/b33-25+,34-26+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXAZSAGYJHXPX-BCEWYCLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SSC(=C(C)N(CC3=CN=C(N=C3N)C)C=O)CCOC(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(/C(=C(/SS/C(=C(/N(C=O)CC2=CN=C(N=C2N)C)\C)/CCOC(=O)C3=CC=CC=C3)\CCOC(=O)C4=CC=CC=C4)/C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2667-89-2
Record name Bisbentiamine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002667892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisbentiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISBENTIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEI78CAM16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of bisbentiamine?

A1: this compound has the molecular formula C37H40N4O6S2 and a molecular weight of 696.86 g/mol. []

Q2: What is the structure of this compound?

A2: this compound consists of two thiamine disulfide molecules linked by a dibenzoyl chain. []

Q3: How is this compound formulated for oral administration?

A3: this compound is often formulated as tablets for oral administration. [] Researchers have investigated the influence of different diets on the bioavailability of this compound experimental tablets. []

Q4: Can this compound be incorporated into spherical beads for drug delivery?

A4: Yes, this compound can be incorporated into spherical beads using a novel tumbling melt granulation (TMG) method. This method, which avoids the use of solvents, has proven successful for this compound, even though conventional wet powder coating methods faced challenges with this compound. [, ]

Q5: What factors influence the successful incorporation of this compound into spherical beads using the TMG method?

A5: The optimal mixing ratio of meltable and non-meltable materials is crucial. For this compound, a liquid saturation value of approximately 0.4 in the coated layer yielded the best results. []

Q6: How does the bioavailability of this compound compare to thiamine?

A6: this compound demonstrates superior bioavailability compared to thiamine due to its enhanced lipophilicity. []

Q7: Has this compound been explored for treating hearing impairment?

A7: Yes, this compound has been used in conjunction with potassium and magnesium salts of L-aspartic acid and vitamin B1 derivatives to address hearing impairment and tinnitus. This combination therapy showed varying degrees of effectiveness, with some patients experiencing remarkable or satisfactory improvements, particularly those with low-tone hearing loss. []

Q8: What is the clinical experience with using a high dose of this compound for inner ear deafness?

A8: A study administered a high dose of this compound (150mg daily) to patients diagnosed with possible inner ear deafness for an extended period (28-170 days). The treatment was found to be remarkably effective in some cases, while in others, it provided relief from tinnitus even if hearing did not improve. Notably, no side effects were observed during the study. []

Q9: Has this compound been used in ophthalmology?

A9: Yes, ophthalmologists have investigated the use of this compound, particularly through high-dose therapy. [, ]

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